molecular formula C5H4BrFN2S B13462068 5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine

5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine

Cat. No.: B13462068
M. Wt: 223.07 g/mol
InChI Key: PONHVIRLRMHAQP-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains bromine, fluorine, and a methylsulfanyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method is the bromination of 4-fluoro-2-(methylsulfanyl)pyrimidine using N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) under controlled conditions . The reaction proceeds with high selectivity, yielding the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

Scientific Research Applications

5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.

Mechanism of Action

The mechanism by which 5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(methylsulfanyl)pyrimidine
  • 5-Bromo-2-(methylsulfanyl)pyrimidine
  • 5-Bromo-4-chloro-2-(methylsulfanyl)pyrimidine

Uniqueness

5-Bromo-4-fluoro-2-(methylsulfanyl)pyrimidine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and properties. The combination of these halogens with the methylsulfanyl group provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C5H4BrFN2S

Molecular Weight

223.07 g/mol

IUPAC Name

5-bromo-4-fluoro-2-methylsulfanylpyrimidine

InChI

InChI=1S/C5H4BrFN2S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3

InChI Key

PONHVIRLRMHAQP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)F)Br

Origin of Product

United States

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